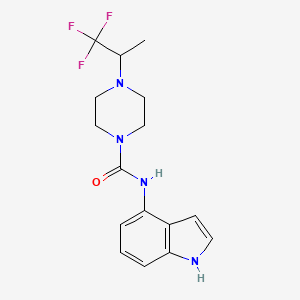
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide, commonly known as TIPP, is a synthetic compound that belongs to the family of piperazine derivatives. TIPP has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Mecanismo De Acción
TIPP exerts its pharmacological effects by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation. TIPP has been shown to have a high affinity for the mu-opioid receptor, which means that it can bind to the receptor with high specificity. Binding of TIPP to the mu-opioid receptor leads to the activation of downstream signaling pathways, which ultimately results in the pharmacological effects of TIPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of TIPP are primarily mediated through its interaction with the mu-opioid receptor. TIPP has been shown to produce analgesic effects by reducing the perception of pain in animal models of neuropathic pain. TIPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, TIPP has been shown to have anti-tumor activity in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TIPP is its high specificity for the mu-opioid receptor, which means that it can produce pharmacological effects without affecting other receptors in the body. Additionally, TIPP has been shown to have low toxicity and can be administered in relatively high doses without causing adverse effects. However, one of the limitations of TIPP is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, TIPP has a relatively short half-life, which means that it may need to be administered frequently to maintain its pharmacological effects.
Direcciones Futuras
There are several future directions for the research and development of TIPP. One potential direction is the development of TIPP analogs that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the efficacy of TIPP in animal models of various diseases, including cancer, neuropathic pain, and inflammation. Furthermore, studies are needed to determine the safety and efficacy of TIPP in human clinical trials. Overall, TIPP has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological effects and potential clinical applications.
Métodos De Síntesis
The synthesis of TIPP involves the reaction of 1-(1H-indol-4-yl)piperazine with 1,1,1-trifluoro-2-iodopropane in the presence of a palladium catalyst. The resulting product is then treated with carboxylic acid to obtain TIPP. The synthesis of TIPP is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
TIPP has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, neuropathic pain, and inflammation. Studies have shown that TIPP exhibits anti-tumor activity in various cancer cell lines, including breast, prostate, and colon cancer cells. TIPP has also been shown to have analgesic effects in animal models of neuropathic pain and anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O/c1-11(16(17,18)19)22-7-9-23(10-8-22)15(24)21-14-4-2-3-13-12(14)5-6-20-13/h2-6,11,20H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAXMYXWXHOXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CCN(CC1)C(=O)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)
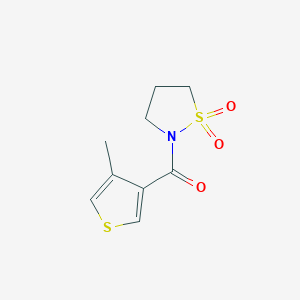
![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
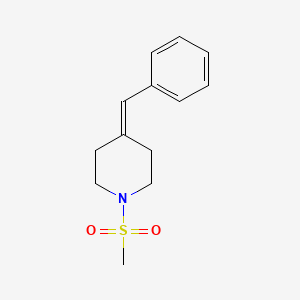
![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
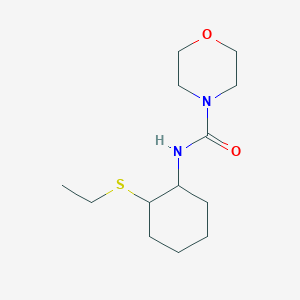
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
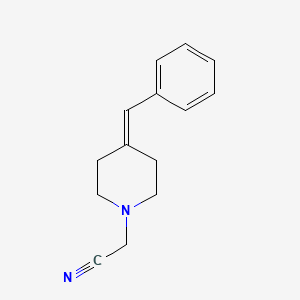
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
